molecular formula C8H9N3O B15335535 8-Methoxy-2-methylimidazo[1,2-a]pyrazine

8-Methoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B15335535
M. Wt: 163.18 g/mol
InChI Key: KVNMAASJXDBTDP-UHFFFAOYSA-N
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Description

8-Methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine consists of a fused ring system containing both imidazole and pyrazine rings, with a methoxy group at the 8th position and a methyl group at the 2nd position.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

8-methoxy-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3O/c1-6-5-11-4-3-9-8(12-2)7(11)10-6/h3-5H,1-2H3

InChI Key

KVNMAASJXDBTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)OC

Origin of Product

United States

Preparation Methods

The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization. For example, the reaction between 2-aminopyrazine and an aryl aldehyde in the presence of iodine as a catalyst can lead to the formation of the desired imidazo[1,2-a]pyrazine . This method is efficient and provides good yields.

Industrial production methods for 8-Methoxy-2-methylimidazo[1,2-a]pyrazine typically involve large-scale synthesis using similar condensation and cyclization reactions. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

8-Methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazines.

Scientific Research Applications

8-Methoxy-2-methylimidazo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present. For instance:

The uniqueness of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

8-Methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, characterized by a unique structure that includes a methoxy group at the 8th position and a methyl group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and toxicology.

The biological activity of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : The compound can interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, protecting cells from oxidative stress.

Toxicological Studies

Research indicates that 8-Methoxy-2-methylimidazo[1,2-a]pyrazine exhibits mutagenic properties. It has been studied for its potential role in carcinogenesis, particularly in relation to dietary intake and exposure levels.

Case Study: Carcinogenic Potential

A notable study investigated the carcinogenic potential of imidazo compounds, including 8-Methoxy-2-methylimidazo[1,2-a]pyrazine. The findings indicated that:

  • In vitro assays showed mutagenic activity in bacterial strains.
  • In vivo studies demonstrated tumorigenic effects when administered to rodent models.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Summary of Key Studies

StudyFindings
Mutagenicity Testing Demonstrated significant mutagenic effects in bacterial assays (Ames test) .
Carcinogenicity Evaluation Induced tumors in rodent models upon dietary exposure .
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; potential for pharmaceutical applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine, it is essential to compare it with related compounds:

CompoundStructureBiological Activity
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine Contains bromine; similar mechanism of actionHigher mutagenicity compared to 8-Methoxy variant .
Imidazo[1,2-a]pyrazines without methoxy group Lacks methoxy group; altered reactivityGenerally lower biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-Methoxy-2-methylimidazo[1,2-a]pyrazine, and how is regioselectivity achieved?

  • Methodology : The synthesis often involves nucleophilic substitution of brominated precursors. For example, 6-bromo-8-methoxyimidazo[1,2-a]pyrazine can be synthesized via methoxy group substitution on a dibromo precursor (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine) using sodium methoxide. Regioselectivity is guided by calculated electron densities, favoring substitution at the 8-position due to lower steric hindrance and higher electrophilic reactivity .
  • Characterization : Confirmation of structure is achieved via 1H^1H-NMR (e.g., coupling constants for ortho protons) and HRMS (e.g., [M + Na]+^+ peaks) .

Q. How do structural modifications (e.g., methoxy or methyl groups) influence the compound's stability and reactivity?

  • Stability : The methoxy group enhances solubility and electronic effects, while the methyl group at the 2-position contributes to steric stabilization. Dihydrochloride salts are often used to improve aqueous stability .
  • Reactivity : Methoxy groups direct electrophilic substitutions to the 3- and 5-positions, whereas methyl groups influence nucleophilic attack patterns. Oxidation and reduction reactions typically target the imidazole ring .

Q. What spectroscopic techniques are critical for characterizing 8-Methoxy-2-methylimidazo[1,2-a]pyrazine derivatives?

  • Key Techniques :

  • 1H^1H-NMR for regiochemical assignment (e.g., coupling constants distinguish ortho/meta substituents).
  • HRMS (ESI-QTOF) for molecular weight confirmation (e.g., [M + Na]+^+ or [M + H]+^+ ions).
  • X-ray crystallography for unambiguous structural determination (e.g., CCDC reference codes) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine derivatives?

  • Optimization Strategies :

  • Solvent Systems : Use polar aprotic solvents (e.g., DMSO) for nucleophilic substitutions or toluene with DBSA for acid-catalyzed cyclizations .
  • Catalysts : Pd-based catalysts improve cross-coupling efficiency (e.g., direct heteroarylation) .
  • Temperature Control : Reflux conditions (100–120°C) enhance cyclization but require monitoring to prevent decomposition .
    • Example : Switching from TFA/DMSO to DBSA/toluene increased yields of hybrid structures from 45% to 82% in double cyclization reactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Approach :

  • Dose-Response Studies : Evaluate activity across concentrations (e.g., 1–100 µM) to distinguish therapeutic vs. toxic thresholds.
  • Targeted Assays : Use enzyme-specific assays (e.g., acetylcholinesterase inhibition for neuroactivity) to isolate mechanisms .
  • Structural Analogs : Compare 8-methoxy derivatives with 6-bromo or 3-chloro analogs to identify substituent-dependent trends .

Q. How do electronic and steric effects of substituents impact binding affinity to biological targets?

  • Case Study :

  • Methoxy Group : Enhances hydrogen bonding with enzymes (e.g., acetylcholinesterase) but reduces membrane permeability due to polarity .
  • Methyl Group : Increases hydrophobic interactions in protein pockets (e.g., kinase inhibitors) .
    • Computational Tools : DFT calculations predict electron density distributions, guiding rational design of derivatives with improved affinity .

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